![molecular formula C24H23N3O2 B1207133 Bifeprunox CAS No. 350992-10-8](/img/structure/B1207133.png)
Bifeprunox
描述
Bifeprunox is a novel atypical antipsychotic agent which combines minimal D2 receptor agonism with 5-HT receptor agonism . It is being evaluated for the treatment of schizophrenia, psychosis, and Parkinson’s disease .
Molecular Structure Analysis
Bifeprunox is a small molecule with a chemical formula of C24H23N3O2 . Its average weight is 385.4583 and its monoisotopic weight is 385.179026995 .Physical And Chemical Properties Analysis
Bifeprunox is a small molecule with a chemical formula of C24H23N3O2 . Its average weight is 385.4583 and its monoisotopic weight is 385.179026995 .科学研究应用
Schizophrenia Treatment
Bifeprunox has been studied as a novel atypical antipsychotic agent for the treatment of schizophrenia. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors . Clinical trials have shown that Bifeprunox can be efficacious in improving symptoms in patients with an acute exacerbation of schizophrenia, with a safety profile that is well-tolerated over a 6-week study period .
Psychosis Management
Research has indicated that Bifeprunox may be beneficial in managing psychosis. Its unique receptor-binding profile suggests potential antipsychotic properties that could help stabilize patients experiencing psychotic episodes .
Parkinson’s Disease
Bifeprunox was under development for potential use in treating Parkinson’s disease due to its dopaminergic activity. However, the development was ceased as efficacy data did not support the existing strategy for stabilizing non-acute patients with schizophrenia, which raised concerns about its broader applicability .
Metabolic Complications
Bifeprunox shows promise in reducing the risk of metabolic complications commonly associated with other antipsychotic drugs. Its partial agonism at D2 receptors may offer safety advantages, such as a reduced incidence of weight gain and cardiotoxicity, which are significant considerations in long-term psychiatric treatment .
Dual Inhibition Approach
As a dual-action drug, Bifeprunox represents a novel pharmacological approach, combining two different desired pharmacological actions. This dual inhibition could lead to improved medication compliance and decreased adverse effects or drug–drug interactions, addressing the problems associated with polypharmacy .
Experimental Applications
While Bifeprunox’s development for clinical use was discontinued, it remains a subject of interest in experimental pharmacology. Its unique mechanism of action continues to provide insights into the design of new generation antipsychotic agents that combine D2 and 5-HT1A receptor activities .
作用机制
安全和危害
Bifeprunox was found to be both efficacious and well tolerated in a placebo-controlled, dose-finding phase II trial in patients with schizophrenia . Importantly, treatment with Bifeprunox did not appear to cause some of the side effects seen with other atypical agents in routine use, such as weight gain, hyperprolactinaemia, and cardiotoxicity .
属性
IUPAC Name |
7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGODHVAJQTCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188592 | |
Record name | Bifeprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low. By blocking overstimulated receptors and stimulating underactive ones, partial D2 agonists act as dopamine stabilisers. In common with aripiprazole, bifeprunox also acts as a serotonin, 5-HT1A agonist. This property may contribute to efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal symptoms (EPS). | |
Record name | Bifeprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bifeprunox | |
CAS RN |
350992-10-8 | |
Record name | Bifeprunox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350992-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bifeprunox [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350992108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bifeprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bifeprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIFEPRUNOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP69E83Z79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。